molecular formula C42H53D6N3O10 B1165047 Cethromycin-d6

Cethromycin-d6

Número de catálogo B1165047
Peso molecular: 771.97
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAS Number: 205110-48-1 (unlabeled)

Aplicaciones Científicas De Investigación

Ribosome Affinity and Molecular Postantibiotic Effect

Cethromycin (ABT-773) exhibits a notable prolonged molecular postantibiotic effect (PAE) in Haemophilus influenzae compared to erythromycin. This is attributed to its significantly higher ribosome binding affinity and slower dissociation from cells, which contributes to a faster drug accumulation rate and prolonged molecular PAE (Cao et al., 2004).

Bactericidal Effect in Pneumococcal Pneumonia Model

Cethromycin has shown substantial bactericidal effect against both macrolide-susceptible and -resistant Streptococcus pneumoniae in a murine pneumonia model. The drug's pharmacodynamics profile suggests that higher drug exposure correlates with reductions in viable bacterial counts, indicating its potential effectiveness in treating bacterial infections (Kim et al., 2002).

Efficacy Against Erythromycin-Resistant Streptococcus pneumoniae

In a mouse model of acute pneumonia, cethromycin demonstrated high efficacy against Streptococcus pneumoniae strains resistant to erythromycin. The drug's in vivo activity was significantly higher than that of erythromycin, suggesting its potential as an alternative treatment for infections caused by erythromycin-resistant strains (Azoulay-Dupuis et al., 2006).

Antibacterial Effects for Respiratory Infections

Cethromycin displays more potent antibacterial effects in vitro than telithromycin, its predecessor. It inhibits both gram-positive and gram-negative respiratory pathogens effectively. Its application in treating community-acquired pneumonia has been substantiated by clinical trial data (Rafie et al., 2010).

Enhanced Bactericidal Effect with Neutrophils

The presence of neutrophils enhances the bactericidal effect of cethromycin against Streptococcus pneumoniae, indicating a potentially synergistic effect of the immune system in conjunction with the drug (Capitano et al., 2003).

Activity Against Chlamydia pneumoniae

Cethromycin exhibits significant in vitro activity against Chlamydia pneumoniae, outperforming other antibiotics like telithromycin and erythromycin in this respect. This suggests its potential role in treating respiratory tract infections caused by C. pneumoniae (Miyashita et al., 2003).

Synthesis and Chemical Properties

An efficient synthesis method for cethromycin has been developed, highlighting its chemical properties and potential for large-scale production. This synthesis is crucial for its practical application in the pharmaceutical industry (Plata et al., 2004).

Comparative Efficacy in Pneumonia Treatment

In double-blinded, randomized, parallel-group studies, cethromycin demonstrated comparable efficacy to clarithromycin in treating community-acquired pneumonia. These findings reinforce its potential as a reliable treatment option for such infections (English et al., 2012).

Plasma and Intrapulmonary Pharmacokinetics

A study focusing on the steady-state plasma and intrapulmonary pharmacokinetics of cethromycin in healthy volunteers revealed favorable pharmacokinetic profiles for treating pulmonary infections. This includes extended plasma and intrapulmonary half-lives, supporting once-daily administration (Conte et al., 2004).

Propiedades

Fórmula molecular

C42H53D6N3O10

Peso molecular

771.97

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.